

# Commercial Sources and Technical Guide for Bis-PEG15-acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis-PEG15-acid*

Cat. No.: *B1192367*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-PEG15-acid**, a homobifunctional polyethylene glycol (PEG) linker, including its commercial sources, key technical data, and detailed experimental protocols for its application in bioconjugation and drug development.

## Introduction to Bis-PEG15-acid

**Bis-PEG15-acid** is a discrete PEG (dPEG®) linker featuring a chain of 15 ethylene glycol units terminated at both ends by a carboxylic acid group.[1][2] This homobifunctional structure allows for the covalent conjugation of two molecules possessing primary or secondary amine groups, forming stable amide bonds.[1][2] The hydrophilic nature of the PEG backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a crucial attribute for biological applications.[3][4] Its defined length provides a precise spacer between the conjugated molecules, which is critical for optimizing steric hindrance and biological activity.[5]

The terminal carboxylic acids require activation, typically with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a more reactive species that readily couples with amines.[1][2][6][7] This linker is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8][9][10] In PROTACs, the linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to the degradation of the target protein.[3][11][12] The

length and flexibility of the PEG linker are critical factors influencing the stability and efficacy of the final conjugate.<sup>[3][13]</sup>

## Commercial Sources and Suppliers

**Bis-PEG15-acid** is available from several commercial suppliers. The following table summarizes the key information for procurement.

Supplier	Catalog Number	Purity	Available Quantities
BroadPharm	BP-24024	≥98%	100 mg, 500 mg, 1 g
AxisPharm	AP11299	≥95%	100 mg, 500 mg, 1 g
Aladdin Scientific	B596345	≥98%	500 mg
MedchemExpress	HY-126891 (similar structure)	Not specified	100 mg, 500 mg
TargetMol	T17620	Not specified	100 mg, 500 mg

## Technical Data

The following table outlines the key technical specifications for **Bis-PEG15-acid**.

Property	Value
Chemical Name	4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioic acid
Molecular Formula	C <sub>34</sub> H <sub>66</sub> O <sub>19</sub>
Molecular Weight	778.88 g/mol
CAS Number	51178-68-8
Appearance	Oil or viscous liquid
Solubility	Soluble in water, DMSO, DMF
Storage	-20°C

## Experimental Protocols

While specific, detailed protocols for **Bis-PEG15-acid** are not readily available in the public domain, the following are representative experimental procedures for the use of homobifunctional dicarboxylic acid PEG linkers in bioconjugation. These can be adapted for **Bis-PEG15-acid**.

### Activation of Bis-PEG-acid and Conjugation to an Amine-Containing Molecule (e.g., Protein)

This protocol describes the activation of the carboxylic acid groups of a Bis-PEG-acid linker using EDC and NHS, followed by conjugation to a protein.<sup>[14]</sup>

Materials:

- **Bis-PEG15-acid**
- Amine-containing protein
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column
- Reaction vessels
- Stirring equipment

Procedure:

- Preparation of Reagents:

- Dissolve the amine-containing protein in Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).
- Dissolve **Bis-PEG15-acid** in the Activation Buffer.
- Activation of **Bis-PEG15-acid**:
  - In a separate reaction tube, add the desired molar amount of **Bis-PEG15-acid**.
  - Add a 2-5 fold molar excess of both EDC and NHS to the **Bis-PEG15-acid** solution.
  - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.
- Conjugation to Protein:
  - Immediately add the activated **Bis-PEG15-acid** solution to the protein solution. The final pH of the reaction mixture should be maintained between 7.2 and 7.5 for efficient conjugation to primary amines.
  - The molar ratio of the activated PEG linker to the protein should be optimized based on the desired degree of labeling. A starting point could be a 10-20 fold molar excess of the linker.[\[15\]](#)
  - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
  - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
  - Incubate for 15 minutes at room temperature.
- Purification:
  - Remove the excess PEG linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

- Alternative purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be employed for higher purity.[\[16\]](#)

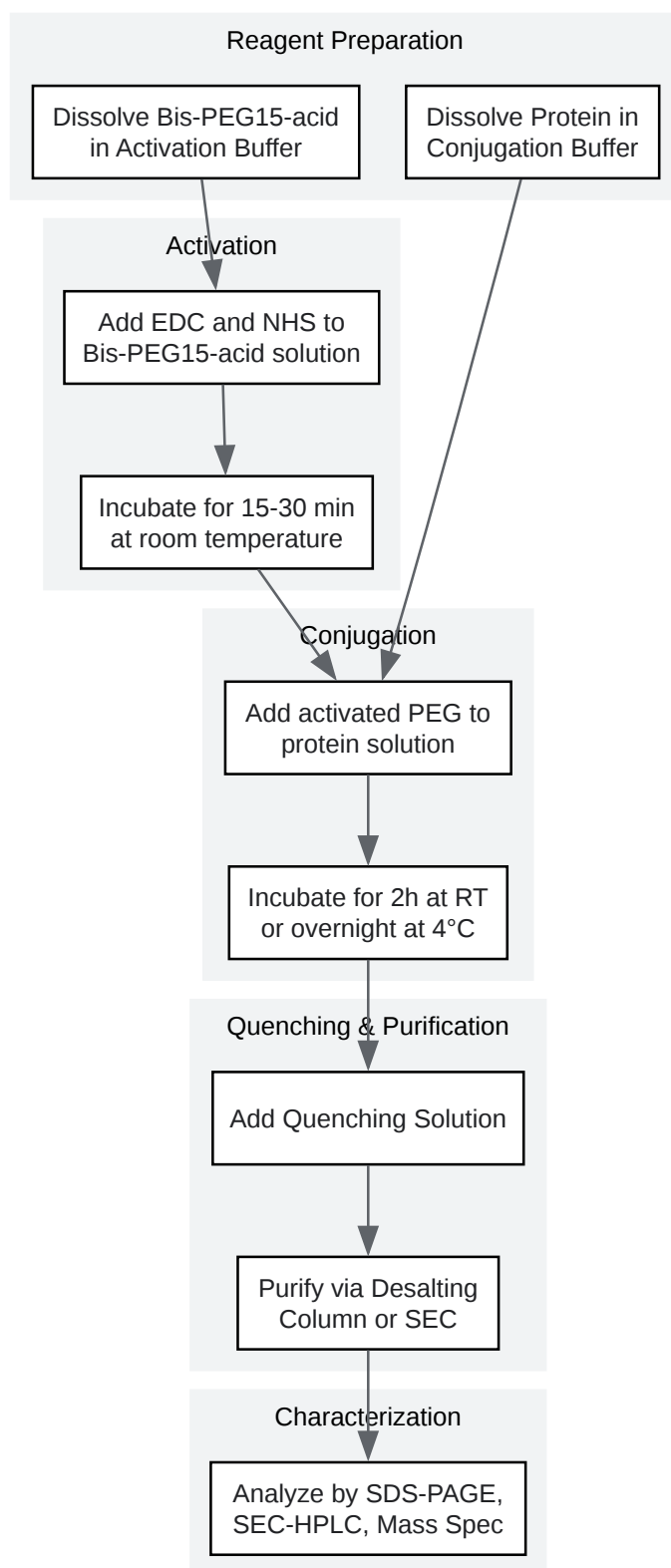
## Characterization of the PEGylated Conjugate

The success of the conjugation can be assessed using various analytical techniques:

- SDS-PAGE: A shift in the apparent molecular weight of the protein band compared to the unmodified protein indicates successful PEGylation.[\[14\]](#)
- Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[\[16\]](#)
- Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached PEG linkers.

## Visualizations

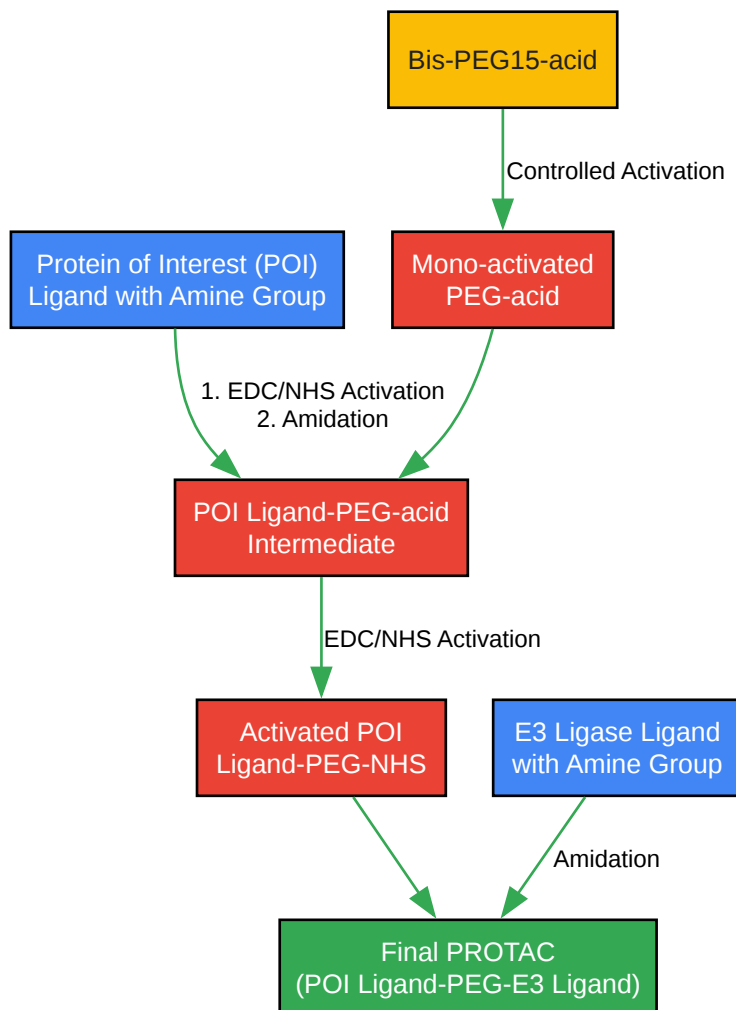
## Experimental Workflow for Protein Conjugation



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Caption: Workflow for protein conjugation with **Bis-PEG15-acid**.

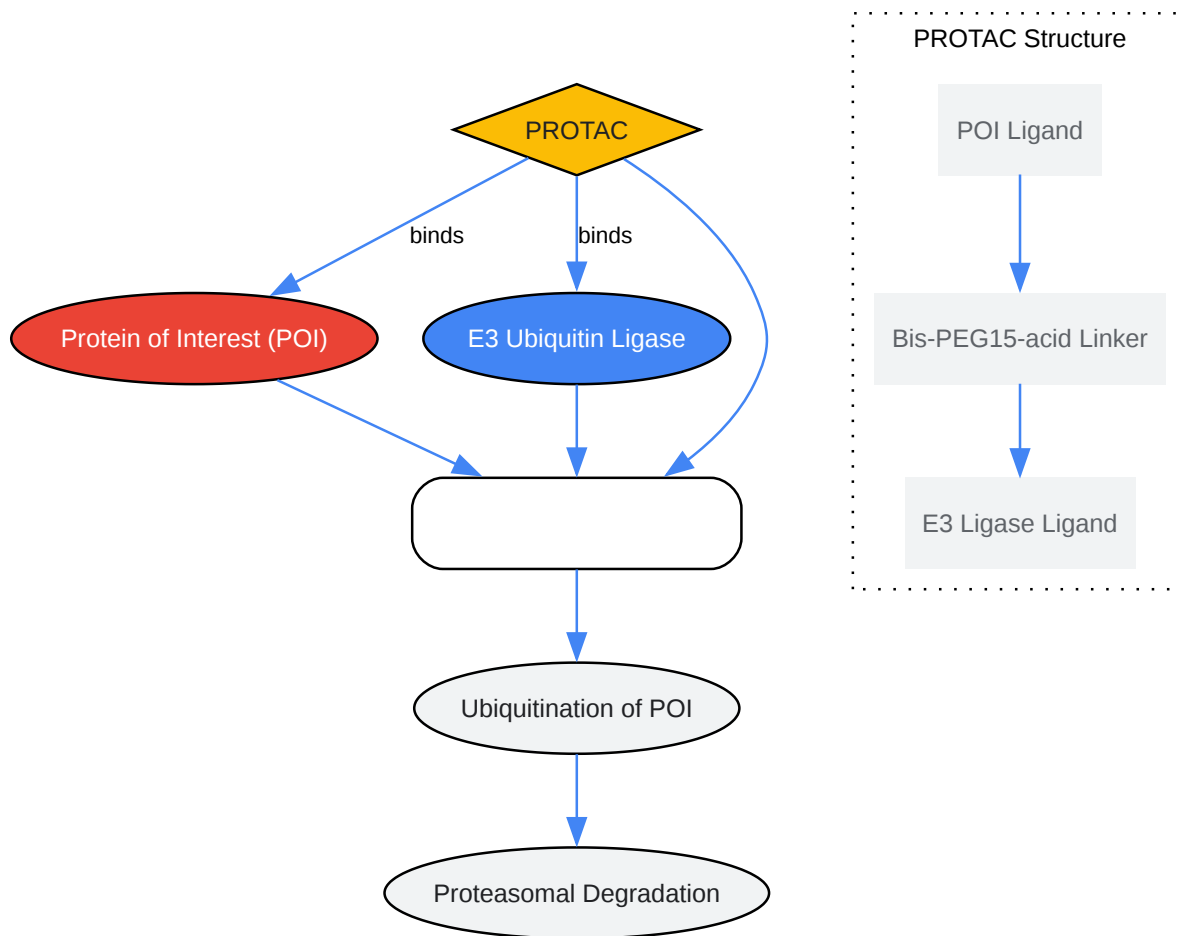
## Logical Relationship in PROTAC Assembly



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Caption: Stepwise assembly of a PROTAC using **Bis-PEG15-acid**.

## Role of Bis-PEG15-acid in Ternary Complex Formation



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- To cite this document: BenchChem. [Commercial Sources and Technical Guide for Bis-PEG15-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192367#commercial-sources-and-suppliers-of-bis-peg15-acid]

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